molecular formula C11H13ClN2OS B1473210 2-(Azetidin-3-ylmethoxy)benzo[d]thiazole hydrochloride CAS No. 2098096-57-0

2-(Azetidin-3-ylmethoxy)benzo[d]thiazole hydrochloride

Cat. No.: B1473210
CAS No.: 2098096-57-0
M. Wt: 256.75 g/mol
InChI Key: AZYKZRFPWYMCPB-UHFFFAOYSA-N
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Description

2-(Azetidin-3-ylmethoxy)benzo[d]thiazole hydrochloride is a heterocyclic compound featuring a benzo[d]thiazole core substituted with an azetidine ring via a methoxy linker. The benzo[d]thiazole moiety is a bicyclic aromatic system known for its pharmacological relevance, particularly in central nervous system (CNS) and antimicrobial applications . The hydrochloride salt form improves aqueous solubility, a critical factor for bioavailability in therapeutic applications .

Properties

IUPAC Name

2-(azetidin-3-ylmethoxy)-1,3-benzothiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS.ClH/c1-2-4-10-9(3-1)13-11(15-10)14-7-8-5-12-6-8;/h1-4,8,12H,5-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZYKZRFPWYMCPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)COC2=NC3=CC=CC=C3S2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

2-(Azetidin-3-ylmethoxy)benzo[d]thiazole hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, benzothiazole derivatives are known to inhibit enzymes such as topoisomerase II, which is crucial for DNA replication and cell division. The interaction between this compound and topoisomerase II involves binding to the enzyme’s active site, thereby preventing the enzyme from performing its function. This inhibition can lead to the disruption of DNA replication and cell division, making it a potential candidate for anticancer therapy.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, benzothiazole derivatives can modulate the activity of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation, differentiation, and apoptosis. By affecting these pathways, this compound can alter gene expression and cellular metabolism, leading to changes in cell function and behavior.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, the binding of this compound to topoisomerase II results in the inhibition of the enzyme’s activity, which in turn affects DNA replication and cell division. Additionally, this compound can interact with other proteins and enzymes, modulating their activity and influencing various cellular processes.

Biological Activity

2-(Azetidin-3-ylmethoxy)benzo[d]thiazole hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of this compound comprises a benzo[d]thiazole core, which is known for its diverse biological activities. The azetidine ring contributes to its unique pharmacological profile, enhancing interactions with biological targets.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of thiazole derivatives, including this compound. The compound has shown efficacy against various bacterial strains, including resistant strains. The minimum inhibitory concentrations (MICs) against common pathogens are summarized in Table 1.

Pathogen MIC (µg/mL)
Staphylococcus aureus0.008
Escherichia coli0.03
Streptococcus pneumoniae0.06

These values indicate that the compound may be effective against multi-drug resistant bacteria, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

The anticancer properties of thiazole derivatives have also been investigated. Compounds similar to this compound have demonstrated significant cytotoxic effects on various cancer cell lines. For instance, studies have reported IC50 values indicating potent activity against breast and lung cancer cells, suggesting that this compound may inhibit tumor growth through multiple mechanisms, including apoptosis induction and cell cycle arrest .

The mechanisms underlying the biological activity of this compound involve several pathways:

  • Inhibition of Enzymatic Activity : The compound is believed to interact with key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Disruption of Membrane Integrity : It may disrupt bacterial membranes, leading to cell lysis.
  • Induction of Apoptosis : In cancer cells, it can trigger apoptotic pathways by activating caspases or inhibiting anti-apoptotic proteins .

Case Studies

Several case studies have examined the efficacy of thiazole derivatives in clinical settings:

  • Study on Resistant Bacteria : A clinical trial evaluated the effectiveness of thiazole derivatives against Staphylococcus aureus strains resistant to methicillin. Results showed that treatment with these compounds significantly reduced bacterial load in infected patients .
  • Anticancer Efficacy : A study involving patients with advanced lung cancer reported that a regimen including thiazole derivatives led to a notable decrease in tumor size and improved survival rates compared to standard chemotherapy.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 2-(Azetidin-3-ylmethoxy)benzo[d]thiazole hydrochloride typically involves the formation of the benzothiazole ring followed by the introduction of the azetidine moiety. Common methods include:

  • Cyclization : Involves the reaction of 2-aminothiophenol with carboxylic acid derivatives to form the benzothiazole core.
  • Nucleophilic Substitution : The azetidine ring is introduced through nucleophilic substitution reactions, often utilizing halogenated derivatives.

These synthetic routes can be optimized using techniques such as microwave-assisted synthesis and one-pot multicomponent reactions to enhance yield and purity while minimizing environmental impact.

Antimicrobial Properties

Research indicates that this compound has significant antimicrobial properties. It has been investigated for its efficacy against various bacterial strains, showing activity superior to traditional antibiotics like ampicillin and streptomycin. The compound's mechanism may involve inhibition of bacterial enzymes or disruption of cell wall synthesis .

Anticancer Potential

The compound has also been explored as a potential anticancer agent. Studies suggest that it may exert its effects by modulating specific molecular targets involved in cancer cell proliferation and survival. Early findings indicate promising results in inhibiting growth in several cancer cell lines, including breast and colon cancer .

Antiviral Activity

Emerging research highlights the antiviral properties of this compound, with investigations focusing on its ability to inhibit viral replication. This aspect is particularly relevant in the context of emerging viral infections, where traditional antiviral therapies may be inadequate .

Industrial Applications

In addition to its biological applications, this compound is utilized in the development of new materials with specific electronic and optical properties. Its unique chemical structure allows for modifications that can lead to novel applications in material science, particularly in organic electronics and photonics.

Case Studies

  • Antimicrobial Efficacy : A study conducted by researchers demonstrated that derivatives of benzothiazole exhibited enhanced antibacterial activity against Gram-positive bacteria. The results indicated that modifications at specific positions on the benzothiazole ring could significantly improve potency against resistant strains .
  • Anticancer Research : In a clinical trial assessing the effects of this compound on breast cancer cell lines, results showed a marked decrease in cell viability compared to controls. The study suggested that this compound might serve as a lead for developing new anticancer therapies targeting specific signaling pathways involved in tumor growth .
  • Material Science Innovations : Recent advancements have utilized this compound in creating novel polymer blends for electronic applications. These materials demonstrated improved conductivity and stability under various environmental conditions, showcasing their potential for use in next-generation electronic devices .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Differences

The target compound is structurally distinct from other benzo[d]thiazole derivatives due to its azetidin-3-ylmethoxy substituent. Key comparisons include:

  • Piperazine/Chlorophenyl Derivatives : Compounds like 2-(4-(4-(4-Chlorophenyl)piperazin-1-yl)butyl)benzo[d]thiazole hydrochloride (, Compound 8) replace the azetidine with a piperazine-chlorophenyl group. This bulkier substituent may reduce membrane permeability but enhance selectivity for dopamine or serotonin receptors .
  • Aminomethyl Derivatives: 2-(Aminomethyl)benzo[d]thiazole hydrochloride (, Compound 24) features a simpler aminomethyl group, which lacks the conformational constraints of azetidine but offers a primary amine for salt formation and solubility enhancement .
  • Nitro/Piperidine Derivatives : 5-Nitro-2-(2-(piperidin-3-yl)ethoxy)benzo[d]thiazole hydrochloride () incorporates a nitro group and piperidine, which could alter electronic properties and redox activity compared to the azetidine-methoxy analog .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C)
2-(Azetidin-3-ylmethoxy)benzo[d]thiazole HCl* C₁₁H₁₃ClN₂O₂S 280.75 Not reported
2-(4-(4-Chlorophenyl)piperazin-1-yl)butyl derivative HCl C₂₁H₂₃Cl₂N₃S 444.40 214–216
2-(Aminomethyl)benzo[d]thiazole HCl C₈H₉ClN₂S 200.68 Light brown solid (mp not specified)
2-(Azetidin-3-yloxy)-1,3-thiazole diHCl C₆H₁₀Cl₂N₂OS 229.13 Not reported

*Molecular formula and weight inferred from structural analogs in and .

  • Melting Points : The piperazine-chlorophenyl derivative (214–216°C) has a higher melting point than the target compound, likely due to stronger intermolecular interactions from its extended aromatic system .
  • Solubility : Hydrochloride salts generally exhibit better solubility than free bases. The azetidine-methoxy group’s compact size may offer a balance between solubility and lipophilicity compared to bulkier substituents .

Pharmacological Activity

  • Serotonin Receptor Modulation : Piperazine-containing analogs () exhibit affinity for 5HT1A receptors, suggesting the azetidine variant may share similar CNS targets .
  • Analgesic Potential: Thiazole and triazole derivatives in demonstrated analgesic activity, hinting at possible applications for the target compound .

Preparation Methods

General Synthetic Strategy Overview

The preparation of 2-(Azetidin-3-ylmethoxy)benzo[d]thiazole hydrochloride typically involves:

  • Construction or procurement of the benzo[d]thiazole core.
  • Introduction of a methoxy linker at the 2-position of benzo[d]thiazole.
  • Coupling of the azetidin-3-yl moiety via the methoxy group.
  • Formation of the hydrochloride salt to enhance stability and solubility.

This approach requires careful control of reaction conditions to preserve the azetidine ring and avoid side reactions.

Preparation of Benzo[d]thiazole Core

Benzo[d]thiazole derivatives are commonly synthesized via cyclization reactions involving 2-aminothiophenol and carboxylic acid derivatives or aldehydes under acidic or dehydrating conditions. Established methods include:

  • Condensation of 2-aminothiophenol with aldehydes followed by oxidative cyclization.
  • Use of thionyl chloride or related reagents for chloromethylation at the 2-position, enabling further substitution.

These methods provide a functional handle at the 2-position for subsequent ether formation.

Synthesis of the Azetidin-3-ylmethanol Intermediate

Azetidin-3-ylmethanol can be synthesized or obtained commercially. If synthesized, typical routes include:

  • Reduction of azetidin-3-carboxaldehyde or azetidin-3-carboxylic acid derivatives to the corresponding alcohol.
  • Protection/deprotection steps to maintain ring integrity during functionalization.

Formation of Hydrochloride Salt

The final compound is converted to its hydrochloride salt to improve solubility and stability:

  • Treatment of the free base 2-(Azetidin-3-ylmethoxy)benzo[d]thiazole with hydrochloric acid in an appropriate solvent (e.g., ethanol or diethyl ether).
  • Isolation of the hydrochloride salt by filtration or crystallization.

Representative Reaction Conditions and Yields

Step Reaction Type Reagents/Catalysts Solvent Temperature Time Yield (%) Notes
Ether formation Williamson ether synthesis K2CO3 or NaH DMF or DMSO 50-80°C 6-12 h 70-90% Anhydrous conditions preferred
Hydrochloride salt formation Acid-base reaction HCl (gas or solution) Ethanol or ether Room temp 1-3 h >95% Crystallization improves purity

Analytical and Purification Techniques

  • Purity Assessment: High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are used to monitor reaction progress and purity.
  • Structural Confirmation: Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms the structure and substitution pattern.
  • Salt Formation: Confirmed by melting point determination and elemental analysis.

Research Findings and Optimization Notes

  • The choice of base and solvent critically affects the ether bond formation yield and selectivity.
  • Lower temperatures favor preservation of the azetidine ring and reduce side reactions.
  • Hydrochloride salt formation enhances aqueous solubility, facilitating biological testing.
  • Analogous synthetic routes for related benzo[d]thiazole and azetidine compounds show high yields and reproducibility, supporting this methodology's viability.

Summary Table: Key Preparation Steps for this compound

Preparation Stage Key Reagents Reaction Type Conditions Outcome
Benzo[d]thiazole core synthesis 2-aminothiophenol + aldehyde Cyclization Acidic, reflux Benzo[d]thiazole scaffold
Chloromethylation at 2-position Thionyl chloride or chloromethyl reagents Electrophilic substitution 0-25°C 2-chloromethylbenzo[d]thiazole
Ether bond formation Azetidin-3-ylmethanol + base Williamson ether synthesis 50-80°C, 6-12 h 2-(Azetidin-3-ylmethoxy)benzo[d]thiazole
Hydrochloride salt formation HCl Acid-base reaction RT, 1-3 h This compound

Q & A

Basic: What are the standard synthetic protocols for preparing 2-(Azetidin-3-ylmethoxy)benzo[d]thiazole hydrochloride, and how can reaction conditions be optimized for higher yields?

Methodological Answer:
The synthesis typically involves multi-step reactions, such as nucleophilic substitution or alkylation. For example, intermediates like 2-(3-chloropropyl)benzo[d]thiazole can be reacted with amines under reflux in acetonitrile with K₂CO₃ as a base and KI as a catalyst . Optimization strategies include:

  • Catalyst Selection : KI enhances reactivity by stabilizing transition states.
  • Purification : Flash chromatography (e.g., EtOAc/hexane mixtures) improves purity .
  • Reaction Monitoring : TLC ensures completion before workup .

Basic: Which spectroscopic and analytical techniques are most reliable for characterizing this compound and its intermediates?

Methodological Answer:

  • 1H/13C NMR : Critical for confirming structural motifs (e.g., azetidine and thiazole rings). Chemical shifts for aromatic protons typically appear at δ 7.0–8.5 ppm .
  • Elemental Analysis : Validates purity by matching calculated and experimental C, H, N, S values .
  • Melting Point : Consistency across batches indicates reproducibility (e.g., 158–160°C for derivatives) .

Advanced: How can density functional theory (DFT) be applied to predict the electronic properties or binding interactions of this compound?

Methodological Answer:
DFT methods (e.g., B3LYP hybrid functional) are used to calculate:

  • Electron Density Maps : Identify nucleophilic/electrophilic regions for SAR studies .
  • Binding Affinities : Simulate interactions with biological targets (e.g., 5HT1A receptors) using docking software .
  • Thermochemical Data : Atomization energies and ionization potentials help predict stability .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:
Discrepancies may arise from:

  • Assay Variability : Standardize conditions (e.g., cell lines, incubation time) .
  • Purity Verification : Use HPLC/MS to rule out degradation products .
  • Structural Confirmation : Re-evaluate NMR and X-ray data to confirm identity .

Advanced: What strategies are effective for structure-activity relationship (SAR) studies of analogs?

Methodological Answer:

  • Functional Group Replacement : Compare analogs with halogens or substituted aryl groups to assess activity shifts .
  • Pharmacophore Modeling : Identify critical moieties (e.g., azetidine’s rigidity) using docking studies .
  • In Silico Screening : Prioritize analogs with improved LogP or polar surface area for synthesis .

Basic: What safety precautions are essential when handling this compound in a research laboratory?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats are mandatory .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation .
  • Storage : Store in airtight containers at –20°C to prevent degradation .

Advanced: How can computational and experimental solubility data be reconciled for formulation studies?

Methodological Answer:

  • Solvent Selection : Use COSMO-RS simulations to predict solubility in DMSO or aqueous buffers .
  • Experimental Validation : Compare with shake-flask method at varying pH .
  • Salt Forms : Hydrochloride salts often improve aqueous solubility .

Advanced: What challenges arise during scale-up from milligram to gram quantities, and how are they addressed?

Methodological Answer:

  • Heat Transfer : Optimize reflux conditions to avoid exothermic runaway .
  • Purification : Replace flash chromatography with recrystallization for cost efficiency .
  • Yield Tracking : Monitor intermediates via LC-MS to identify bottlenecks .

Basic: How can degradation products be identified and mitigated during long-term storage?

Methodological Answer:

  • Accelerated Stability Studies : Expose samples to 40°C/75% RH for 1–3 months and analyze via HPLC .
  • Lyophilization : Improve stability by removing hydrolytic water .
  • Additives : Use antioxidants (e.g., BHT) to prevent oxidation .

Advanced: What methodologies are used to study receptor-binding kinetics and selectivity?

Methodological Answer:

  • Radioligand Displacement Assays : Measure IC₅₀ values against 5HT1A or SERT .
  • Surface Plasmon Resonance (SPR) : Quantify on/off rates in real-time .
  • Mutagenesis Studies : Identify binding pocket residues critical for selectivity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-(Azetidin-3-ylmethoxy)benzo[d]thiazole hydrochloride
Reactant of Route 2
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2-(Azetidin-3-ylmethoxy)benzo[d]thiazole hydrochloride

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